molecular formula C7H4BrIN2 B13675957 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13675957
M. Wt: 322.93 g/mol
InChI Key: RTBPKUKQENABGL-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination and iodination of 1H-pyrrolo[2,3-b]pyridine using bromine and iodine reagents under controlled conditions . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts or bases to facilitate the halogenation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation, migration, and invasion.

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 1H-Pyrazolo[3,4-b]pyridines

Comparison: 3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

3-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)

InChI Key

RTBPKUKQENABGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)Br

Origin of Product

United States

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